molecular formula C14H17ClN2O2 B14408521 (4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 87885-65-2

(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No.: B14408521
CAS No.: 87885-65-2
M. Wt: 280.75 g/mol
InChI Key: MIWAQSWOEQHXAK-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that belongs to the class of pyrazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves the reaction of a suitable chalcone with hydrazine derivatives. The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, and under reflux conditions in ethanol. The reaction mixture is then monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a chlorophenyl group and a pyrazoline moiety makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

87885-65-2

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

(4-chlorophenyl)-(5-hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)methanone

InChI

InChI=1S/C14H17ClN2O2/c1-9-13(2,3)14(4,19)17(16-9)12(18)10-5-7-11(15)8-6-10/h5-8,19H,1-4H3

InChI Key

MIWAQSWOEQHXAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1(C)C)(C)O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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